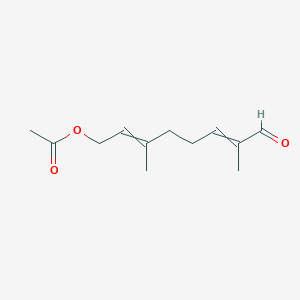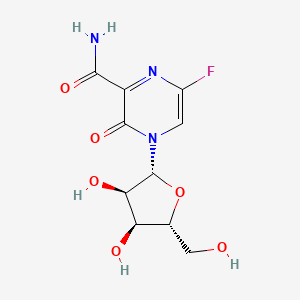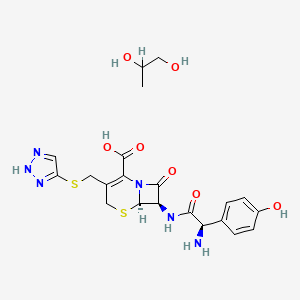
(R*,S*)-(+/-)-Fenoterol Hydrobromide
Übersicht
Beschreibung
(R*,S*)-(+/-)-Fenoterol Hydrobromide is a racemic mixture of the hydrobromide salt of fenoterol, a beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby improving airflow and alleviating symptoms of bronchospasm.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R*,S*)-(+/-)-Fenoterol Hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 4-hydroxyphenylacetone.
Condensation Reaction: 4-hydroxyphenylacetone undergoes a condensation reaction with 3,5-dihydroxybenzylamine in the presence of a suitable catalyst to form fenoterol.
Resolution: The racemic mixture of fenoterol is then resolved into its enantiomers using chiral resolution techniques.
Salt Formation: The resolved enantiomers are converted into their hydrobromide salts by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 4-hydroxyphenylacetone and its subsequent condensation with 3,5-dihydroxybenzylamine.
Chiral Resolution: Efficient chiral resolution methods, such as chromatography or crystallization, are employed to separate the enantiomers.
Purification: The hydrobromide salt is purified through recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (R*,S*)-(+/-)-Fenoterol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The ketone group in the intermediate can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
(R*,S*)-(+/-)-Fenoterol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-2 adrenergic receptor agonists and their interactions with receptors.
Biology: The compound is used in research on bronchial smooth muscle relaxation and the mechanisms of bronchodilation.
Medicine: It is studied for its therapeutic effects in asthma and COPD, as well as its potential side effects and pharmacokinetics.
Industry: The compound is used in the development of inhalation therapies and formulations for respiratory diseases.
Wirkmechanismus
(R*,S*)-(+/-)-Fenoterol Hydrobromide exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound also inhibits the release of inflammatory mediators, further contributing to its bronchodilatory effects.
Vergleich Mit ähnlichen Verbindungen
Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used for asthma and COPD.
Comparison:
Salbutamol: While both compounds are beta-2 agonists, (R*,S*)-(+/-)-Fenoterol Hydrobromide has a longer duration of action compared to salbutamol.
Terbutaline: Fenoterol and terbutaline have similar mechanisms of action, but fenoterol may have a faster onset of action.
Formoterol: Formoterol is a long-acting beta-2 agonist, whereas fenoterol is typically used for short-term relief of bronchospasm.
This compound stands out due to its unique combination of rapid onset and relatively long duration of action, making it a valuable option for managing acute bronchospasm in respiratory conditions.
Eigenschaften
IUPAC Name |
5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-USSZGJRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-10-2 | |
| Record name | (R*,S*)-(1)-5-(1-Hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)resorcinol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,S*)-(±)-5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











